3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)isonicotinamide
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Overview
Description
3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)isonicotinamide is a complex organic compound with a unique structure that includes a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to an isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isonicotinamide Core: The isonicotinamide core can be synthesized through the reaction of isonicotinic acid with thionyl chloride, followed by the addition of dimethylamine.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of the intermediate with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Addition of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)isonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-N,N-dimethyl-5-(methylamino)isonicotinamide: Similar structure but with a methylamino group instead of a methylthio group.
3-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)isonicotinamide: Contains a methylsulfonamido group instead of a methylthio group.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)isonicotinamide is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C12H16N2O2S |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-methylsulfanylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)12(15)11-9(16-8-4-5-8)6-13-7-10(11)17-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
QSOOWVSGLUVAPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NC=C1OC2CC2)SC |
Origin of Product |
United States |
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